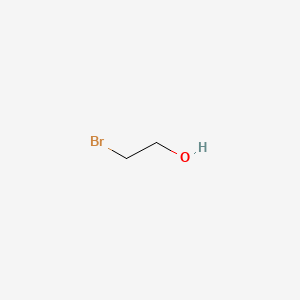
2-Bromoethanol
Overview
Description
It is a colorless to pale yellow liquid that is highly hygroscopic and has a boiling point of approximately 149-150°C . This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
2-Bromoethanol, also known as Ethylene bromohydrin , is a chemical compound used in various applicationsIt is known to be used in the preparation of 2-bromoethyl glycosides from acetylated sugars . It can also be used as a starting material to synthesize 2-bromoethyl methoxymethyl ether .
Mode of Action
It is known to be used in the selective reduction of nitroarenes . This suggests that it may interact with its targets by donating a bromine atom, which could lead to changes in the chemical structure of the target molecule.
Biochemical Pathways
Given its use in the selective reduction of nitroarenes , it may be involved in redox reactions and could potentially affect pathways related to these processes.
Result of Action
It is known to be a combustible substance and can cause irritation to the skin, eyes, and mucous membranes . It may also cause respiratory distress and loss of consciousness .
Action Environment
This compound forms an azeotrope with water, and the hydrolysis of its aqueous solutions is accelerated by heat, alkalis, and acids . This suggests that environmental factors such as temperature, pH, and the presence of other chemicals can influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
2-Bromoethanol plays a role in various biochemical reactions. It can be used for the preparation of 2-bromoethyl glycosides from acetylated sugars . It can also be used as a starting material to synthesize 2-bromoethyl methoxymethyl ether
Cellular Effects
It is known that inhalation of this compound can cause death due to spasm, inflammation, and edema of the larynx and bronchus, chemical pneumonia, and pulmonary edema . The manifestations of this compound poisoning include burning sensation, cough, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting .
Molecular Mechanism
It is known that this compound forms an azeotrope with water; hydrolysis of aqueous solutions is accelerated by heat, alkalis, and acids
Temporal Effects in Laboratory Settings
Preparation Methods
2-Bromoethanol can be synthesized through several methods:
Reaction between Ethylene Glycol and Hydrobromic Acid: This method involves the reaction of ethylene glycol with hydrobromic acid in the presence of phosphorus tribromide.
Direct Addition of Hypobromous Acid to Ethylene: This method involves the addition of hypobromous acid to ethylene.
Reaction between Ethylene and Dilute Bromine Water: Ethylene gas is passed into an ice-cold solution of bromine in water, resulting in the formation of this compound.
Chemical Reactions Analysis
2-Bromoethanol undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form different substituted products.
Oxidation Reactions: It can be oxidized to form 2-bromoacetaldehyde or 2-bromoacetic acid under specific conditions.
Reduction Reactions: It can be reduced to ethylene glycol using reducing agents like sodium borohydride.
Common reagents used in these reactions include sodium hydroxide, sodium borohydride, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Bromoethanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Bromoethanol can be compared with other similar compounds such as:
2-Chloroethanol: Similar in structure but contains a chlorine atom instead of a bromine atom.
2-Iodoethanol: Contains an iodine atom instead of a bromine atom.
3-Bromo-1-propanol: Contains an additional carbon atom in the chain, making it slightly different in reactivity and applications.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Properties
IUPAC Name |
2-bromoethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BrO/c3-1-2-4/h4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLCZOVUSADOIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BrO | |
| Record name | 2-BROMOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19902 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020200 | |
| Record name | 2-Bromo-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-bromoethanol is a colorless to dark brown liquid. Sweet burning taste. (NTP, 1992), Colorless to dark brown liquid. Sweet burning taste; [CAMEO] | |
| Record name | 2-BROMOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19902 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Bromoethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1385 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
300 to 302 °F at 750 mmHg (Decomposes) (NTP, 1992) | |
| Record name | 2-BROMOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19902 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
105 °F (NTP, 1992), 105 °F | |
| Record name | 2-BROMOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19902 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Bromoethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1385 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
10 to 50 mg/mL at 66 °F (NTP, 1992) | |
| Record name | 2-BROMOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19902 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.7629 at 68 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | 2-BROMOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19902 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
12 mmHg at 122 °F (NTP, 1992), 2.06 [mmHg] | |
| Record name | 2-BROMOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19902 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Bromoethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1385 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
540-51-2, 29155-34-8 | |
| Record name | 2-BROMOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19902 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Bromoethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=540-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene bromohydrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromoethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029155348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-BROMOETHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2869 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromo-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromoethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENE BROMOHYDRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z33995S34R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-Bromoethanol primarily exerts its toxic effects through metabolic activation. [, , ] The enzyme Cytochrome P4502E1 (CYP2E1) in the liver plays a major role in metabolizing this compound to 2-bromoacetaldehyde. [] 2-bromoacetaldehyde is highly reactive and can deplete glutathione (GSH), a crucial antioxidant in cells. [] This depletion of GSH, coupled with 2-bromoacetaldehyde's reactivity, leads to lipid peroxidation, a damaging process that disrupts cell membranes and ultimately causes cell death. []
- Structural Isomers: Exists as a mixture of anti and gauche conformers due to rotation around the C-C bond. The gauche conformer is more stable, likely due to intramolecular hydrogen bonding between the bromine and hydroxyl groups. []
ANone: The provided research primarily focuses on the biological and toxicological aspects of this compound. Information on its material compatibility, stability under various conditions, and specific applications beyond those mentioned in the research would necessitate consulting material science and engineering literature.
ANone: The provided research does not focus on the use of this compound as a catalyst. Its primary focus is its metabolic fate and toxicity. For information on potential catalytic properties, a broader search of chemical literature would be required.
ANone: The research on this compound utilizes computational chemistry, particularly in understanding the molecule's conformational behavior and energy landscapes:
- Conformational Analysis: Density functional theory (DFT) calculations, specifically using the B3LYP hybrid functional, have been employed to determine the stable isomers of this compound. [] These calculations reveal five stable isomers, with intramolecular hydrogen bonding playing a significant role in stabilizing the most stable conformations.
ANone: While the provided research doesn't delve deep into systematic SAR studies, some comparisons with related compounds provide insights:
- Halogen Variation: this compound's toxicity is compared to 2-chloroethanol and bromoacetaldehyde. This compound displays an intermediate toxicity level. This suggests the halogen atom size influences the compound's metabolic activation and subsequent toxicity. []
ANone: The provided research focuses on the metabolic fate and toxicity of this compound rather than its formulation or stability under various conditions.
ANone: The provided research is primarily focused on understanding the chemical and biological behavior of this compound. It does not cover specific SHE regulations or handling guidelines. It is crucial to consult relevant safety data sheets (SDS) and regulatory guidelines for comprehensive information on safe handling and disposal.
ANone: The research utilizes various analytical methods for characterizing this compound and its metabolites:
- Gas Chromatography (GC): This technique is employed to separate and quantify this compound and its metabolites in various samples, such as air and biological samples. [, , ]
- Electron Capture Detection (ECD): Often coupled with GC, ECD is a highly sensitive method for detecting halogenated compounds like this compound, enabling quantification at trace levels. [, , ]
- Mass Spectrometry (MS): MS techniques, including ammonia chemical ionization mass spectrometry, are utilized to identify and confirm the structure of this compound metabolites, providing insights into its metabolic pathways. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















